![molecular formula C23H22N4O2S B2802636 N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE CAS No. 850237-60-4](/img/structure/B2802636.png)
N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused ring system, and various functional groups that contribute to its chemical properties and reactivity.
Applications De Recherche Scientifique
N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, particularly those involving abnormal cell proliferation.
Industry: It may be used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
Target of Action
The primary targets of VU0609650-1 are cyclin-dependent protein kinases (CDKs), especially CDK12 and/or CDK13 . These kinases play a crucial role in cell cycle regulation and transcriptional elongation .
Mode of Action
VU0609650-1 inhibits CDK12 and/or CDK13 selectively . It acts as a selective Cyclin K degrader, thereby removing the key signaling mechanism required for CDK12 and/or CDK13 activation . This confers additional cellular potency and selectivity .
Biochemical Pathways
By inhibiting CDK12 and/or CDK13, VU0609650-1 affects the cell cycle regulation and transcriptional elongation pathways . The downstream effects include the inhibition of cell proliferation and the potential to treat disorders associated with CDK mutation, overexpression, or inappropriate activity .
Result of Action
The molecular and cellular effects of VU0609650-1’s action include the inhibition of CDK12 and/or CDK13, degradation of Cyclin K, and potential treatment of disorders associated with CDK mutation, overexpression, or inappropriate activity .
Orientations Futures
Méthodes De Préparation
The synthesis of N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the ethoxyphenyl group: This step involves the substitution reaction where the ethoxyphenyl group is introduced to the core structure.
Attachment of the sulfanylacetamide moiety: This final step involves the reaction of the intermediate compound with a sulfanylacetamide reagent under suitable conditions.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired outcome.
Analyse Des Réactions Chimiques
N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
N-(4-ETHOXYPHENYL)-2-({5-METHYL-3-PHENYLPYRAZOLO[1,5-A]PYRIMIDIN-7-YL}SULFANYL)ACETAMIDE can be compared with other pyrazolo[1,5-a]pyrimidine derivatives. Similar compounds include:
5-tert-butyl-N-(4-ethoxyphenyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine: This compound has a similar core structure but different functional groups, leading to variations in its chemical and biological properties.
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound is known for its thermal stability and energetic properties.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-(4-ethoxyphenyl)-2-(5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-3-29-19-11-9-18(10-12-19)26-21(28)15-30-22-13-16(2)25-23-20(14-24-27(22)23)17-7-5-4-6-8-17/h4-14H,3,15H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXHLFYYHFURKDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-tert-butyl-N-[(Z)-1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B2802555.png)
![4-[4-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperazin-1-yl]-5-fluoro-6-(4-methoxyphenyl)pyrimidine](/img/structure/B2802557.png)
![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-{[1-(5,6,7,8-tetrahydroquinazolin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2802560.png)
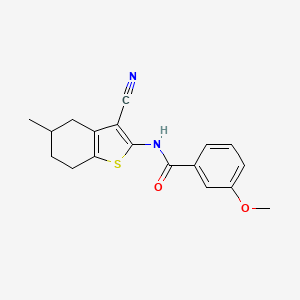
![2-[[2-(6-Bromopyridin-3-yl)-7-(9H-fluoren-9-ylmethoxycarbonyl)-7-azaspiro[3.5]nonan-2-yl]oxy]acetic acid](/img/structure/B2802562.png)

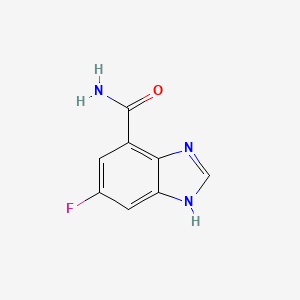
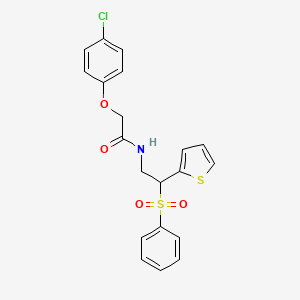
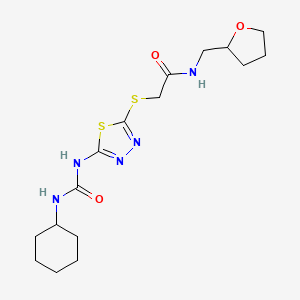

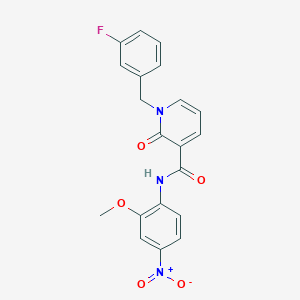
![2,6-dichloro-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]pyridine-3-sulfonamide](/img/structure/B2802576.png)
